

Spectroscopic Characterization of 2-Bromo-5-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-nitroaniline** (CAS No: 10403-47-1), a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

- IUPAC Name: **2-bromo-5-nitroaniline**[\[1\]](#)
- Molecular Formula: C₆H₅BrN₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 217.02 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Solid
- SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])N)Br[\[1\]](#)

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Bromo-5-nitroaniline**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of **2-Bromo-5-nitroaniline**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8 - 7.9	d	~2.5	H-6
~7.2 - 7.3	dd	~8.8, 2.5	H-4
~6.8 - 6.9	d	~8.8	H-3
~4.5 - 5.5	br s	-	-NH ₂

Data are representative and compiled from typical values for similar structures. Actual values may vary based on solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~148	C-NH ₂
~147	C-NO ₂
~128	C-4
~120	C-6
~115	C-3
~109	C-Br

Data are representative and based on spectral information available from sources like the University of Vienna's Institute of Organic Chemistry.^[1] Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-Bromo-5-nitroaniline** shows characteristic absorption bands for the amine and nitro groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric and symmetric)
1580 - 1620	Strong	N-H bend
1510 - 1550	Strong	NO ₂ asymmetric stretch
1330 - 1370	Strong	NO ₂ symmetric stretch
~1475	Medium-Strong	Aromatic C=C stretch
1000 - 1200	Medium	C-N stretch
600 - 800	Strong	C-Br stretch

Data is based on spectra available from Bio-Rad Laboratories, Inc. and the NIST Mass Spectrometry Data Center.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of **2-Bromo-5-nitroaniline** is characterized by its molecular ion peak and distinct isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
218	~98	[M+2] ⁺ (with ⁸¹ Br)
216	100	[M] ⁺ (with ⁷⁹ Br)[1][2]
186/188	Variable	[M-NO] ⁺
170/172	Variable	[M-NO ₂] ⁺
136	Variable	[M-Br-O] ⁺ [1]
90	Variable	[M-Br-NO ₂] ⁺

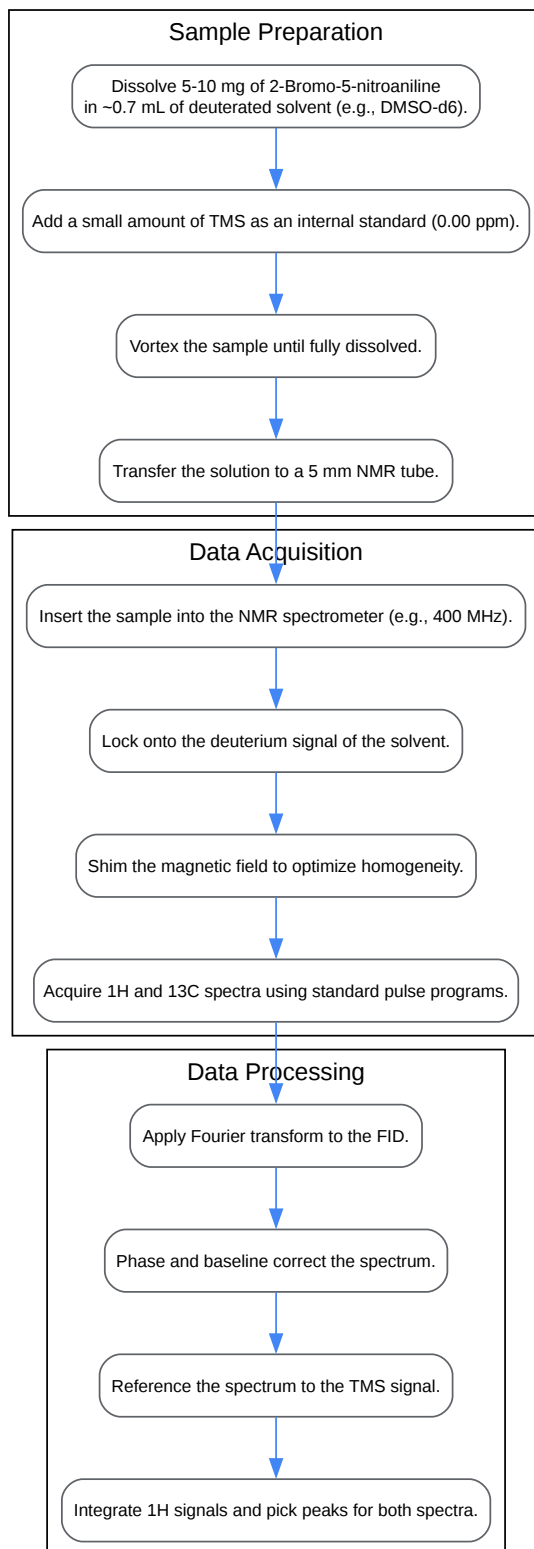
Data is referenced from the NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

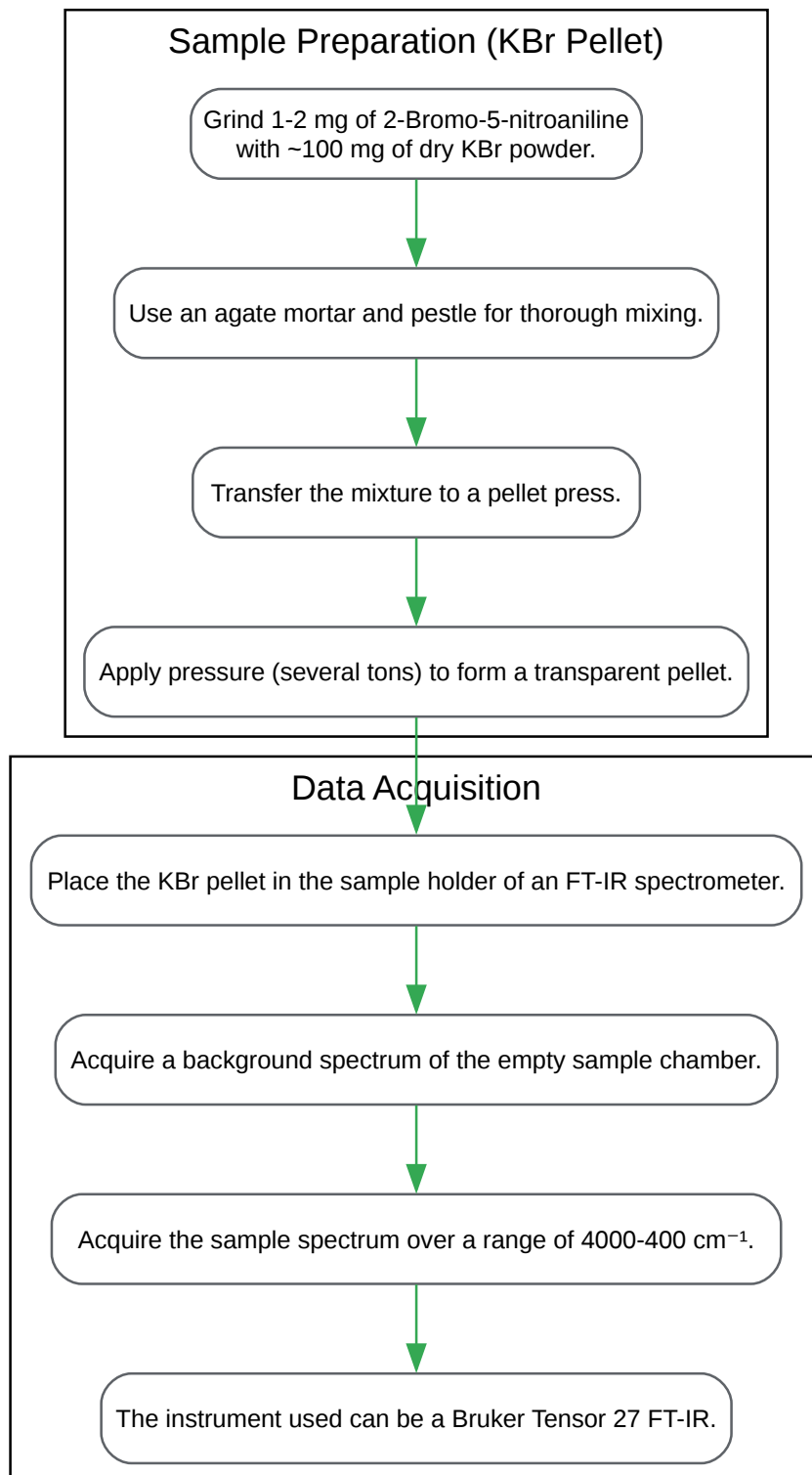
NMR Sample Preparation and Analysis Workflow

[Click to download full resolution via product page](#)Caption: Workflow for NMR analysis of **2-Bromo-5-nitroaniline**.

- Sample Preparation: 5-10 mg of **2-Bromo-5-nitroaniline** is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6). Tetramethylsilane (TMS) is added as an internal reference. The solution is transferred to a 5 mm NMR tube.[\[3\]](#)[\[4\]](#)
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[\[3\]](#)[\[5\]](#)
- ^1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[\[3\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to TMS.

IR Spectroscopy Protocol

IR Spectrum Acquisition Workflow (KBr Pellet)



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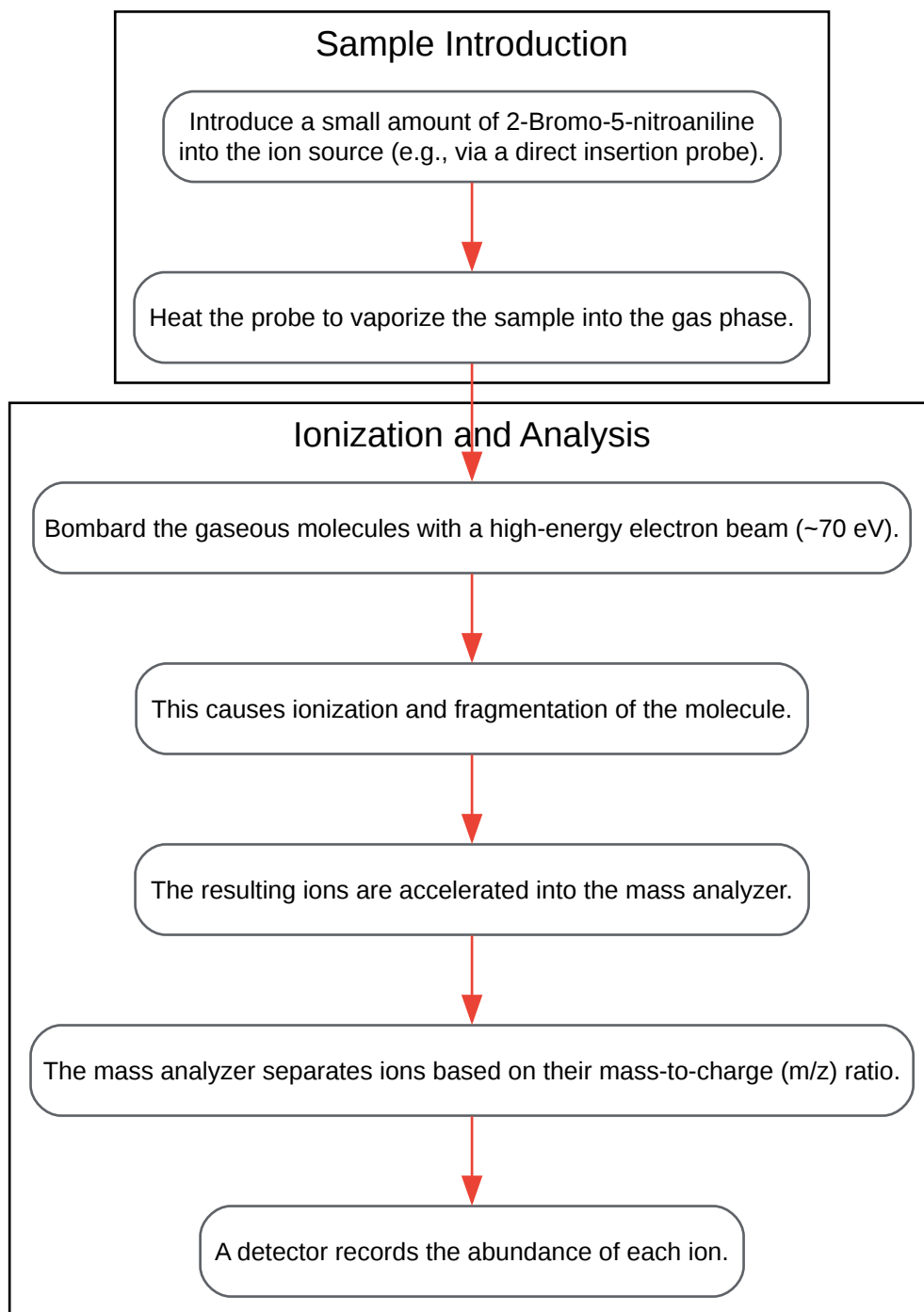
Caption: Workflow for IR analysis using the KBr pellet method.

- Sample Preparation (KBr Pellet Technique): 1-2 mg of solid **2-Bromo-5-nitroaniline** is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[6\]](#)
- Instrumentation: An FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[\[1\]](#)
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Alternatively, for a neat sample, a small amount of the solid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[1\]](#)[\[7\]](#)

Mass Spectrometry Protocol

Mass Spectrometry Analysis Workflow (EI)

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Caption: Workflow for Electron Ionization Mass Spectrometry.

- **Sample Introduction:** A small amount of the sample is introduced into the high vacuum of the mass spectrometer, typically using a direct insertion probe for solid samples. The sample is then heated to produce gaseous molecules.
- **Ionization:** The gaseous **2-Bromo-5-nitroaniline** molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a radical cation (the molecular ion, M^+) and also causes fragmentation.[8]
- **Mass Analysis:** The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each ion. The NIST Chemistry WebBook is a common source for reference mass spectra.[2][9]

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